

A Technical Guide to the Spectroscopic Analysis of *cis*-2-*tert*-Butylcyclohexanol

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Compound of Interest

Compound Name: *cis*-2-*tert*-Butylcyclohexanol

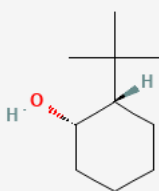
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This guide provides a comprehensive overview of the key spectroscopic data for ***cis*-2-*tert*-Butylcyclohexanol** (CAS No: 7214-18-8), a valuable compound for researchers and professionals in drug development and chemical synthesis.^{[1][2]} The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis, and the detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

- Molecular Formula: C₁₀H₂₀O^{[1][3]}
- Molecular Weight: 156.27 g/mol ^[3]



- Structure:

Image Source: PubChem CID 81634^[2]

Spectroscopic Data Presentation

While comprehensive, experimentally verified peak lists for **cis-2-tert-Butylcyclohexanol** are not readily available in all public databases, the following tables summarize the expected and known spectroscopic data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 3.8 - 4.1	Multiplet	1H	H-C1 (Proton on carbon with -OH)
~ 1.0 - 2.0	Multiplet	9H	Cyclohexane ring protons (H-C2 to H-C6)
~ 0.9	Singlet	9H	-C(CH ₃) ₃ (tert-Butyl protons)
Variable	Broad Singlet	1H	-OH

Expected ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 65 - 75	C1 (Carbon with -OH)
~ 45 - 55	C2 (Carbon with tert-Butyl group)
~ 32 - 34	Quaternary Carbon of tert-Butyl
~ 27 - 28	Methyl Carbons of tert-Butyl
~ 20 - 40	C3, C4, C5, C6 (Cyclohexane ring carbons)

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description of Band
~ 3600 - 3200	O-H stretch	Strong, Broad
~ 2960 - 2850	C-H stretch (sp ³)	Strong, Sharp
~ 1470 - 1450	C-H bend	Medium
~ 1100 - 1000	C-O stretch	Strong

Mass Spectrometry (MS)

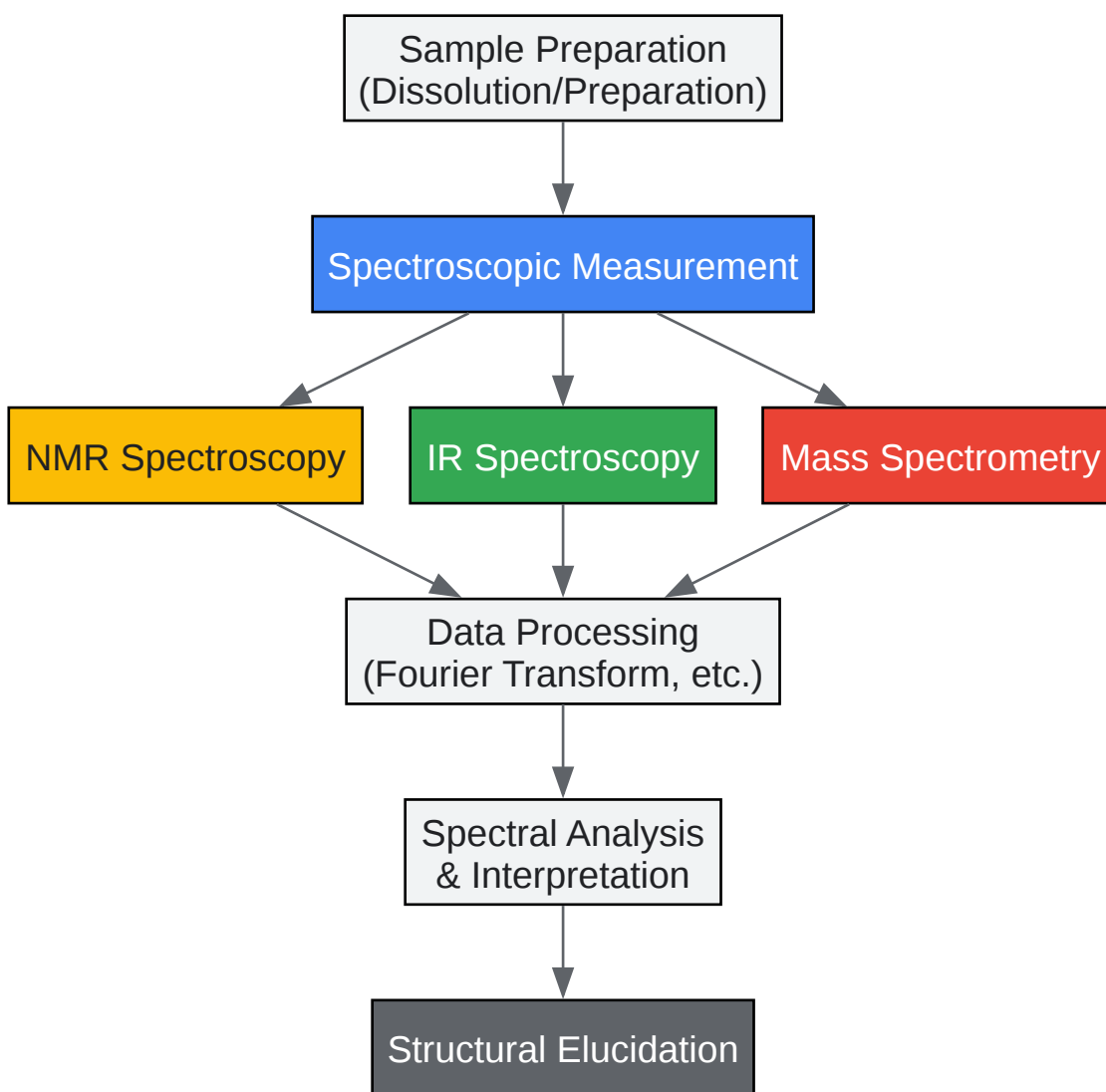
The mass spectrum is characterized by the molecular ion peak and distinct fragmentation patterns resulting from the loss of the tert-butyl group and water.

Key Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Ion	Notes
156	[M] ⁺	Molecular Ion Peak[3]
138	[M - H ₂ O] ⁺	Loss of water
99	[M - C ₄ H ₉] ⁺	Loss of the tert-butyl group
57	[C ₄ H ₉] ⁺	tert-Butyl cation (often the base peak)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **cis-2-tert-Butylcyclohexanol**.



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Caption: General workflow for spectroscopic analysis of chemical compounds.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for **cis-2-tert-Butylcyclohexanol**.

NMR Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh 5-25 mg of **cis-2-tert-Butylcyclohexanol** for ^1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration if the solvent peak is not used as a reference.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Set the appropriate acquisition parameters for ^1H or ^{13}C NMR, including the pulse width (typically a 90° pulse), spectral width, acquisition time, and relaxation delay.
 - Acquire the Free Induction Decay (FID) data. For ^{13}C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform a baseline correction to obtain a flat baseline.

- Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent peak) to its known value (e.g., 0.00 ppm for TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons corresponding to each signal.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Since **cis-2-tert-Butylcyclohexanol** is a solid at room temperature, a small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - Position the pressure arm over the sample and apply consistent pressure to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental absorbances.
 - Collect the sample spectrum. The instrument passes a beam of infrared light through the crystal, which reflects internally and penetrates a short distance into the sample.
 - The typical scanning range is from 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing:
 - The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the key functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent, such as methanol or acetonitrile.
- Ensure no solid particles are present in the solution to avoid blockages in the instrument's sample introduction system.
- Instrument Setup and Data Acquisition:
 - The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.
 - In the ion source, the sample molecules are vaporized and then bombarded with a high-energy electron beam (typically 70 eV for EI).[4] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ($[M]^+$).
 - The high energy of electron impact also causes the molecular ion to fragment into smaller, charged species and neutral radicals.[4]
- Mass Analysis and Detection:
 - The generated ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative abundance versus the m/z ratio.

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